![molecular formula C7H14ClNO B1430842 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride CAS No. 1797303-39-9](/img/structure/B1430842.png)
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride
概要
説明
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic compound featuring an oxirane ring (epoxide) fused to a cyclopropane ring, and an amine group attached to the seven-position of the bicyclic structure. This compound is often used in organic synthesis and research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxabicyclo[4.2.0]octan-7-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid to facilitate the formation of the oxirane ring.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the cyclization of amino alcohols. The process may involve the use of reactors capable of handling strong acids and controlling reaction temperatures to ensure the formation of the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like water, alcohols, or amines can be used, often in the presence of acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxylated or aminated products.
科学的研究の応用
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study biological processes involving epoxide-containing molecules.
Medicine: It may be employed in the development of new drugs, particularly those targeting diseases where epoxide chemistry is relevant.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-oxabicyclo[4.2.0]octan-7-amine hydrochloride exerts its effects depends on the specific application. In general, the compound can interact with biological targets through its epoxide ring, which can open and form covalent bonds with nucleophiles in biological molecules. This interaction can modulate biological pathways and lead to therapeutic effects.
類似化合物との比較
Bicyclo[4.2.0]octan-7-amine hydrochloride: Similar structure but without the epoxide ring.
Epoxides: Other epoxides with different ring sizes or substituents.
Amines: Other amines with different ring structures or functional groups.
Uniqueness: 2-Oxabicyclo[420]octan-7-amine hydrochloride is unique due to its bicyclic structure containing both an epoxide and a cyclopropane ring
特性
IUPAC Name |
2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXSQBQDHGGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2OC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


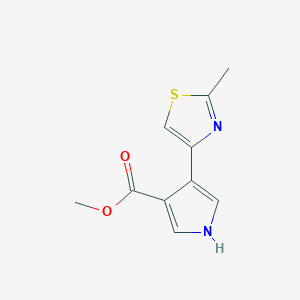
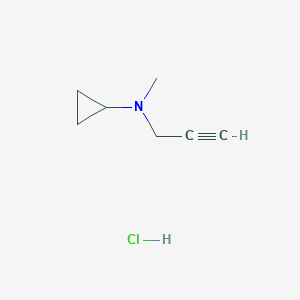
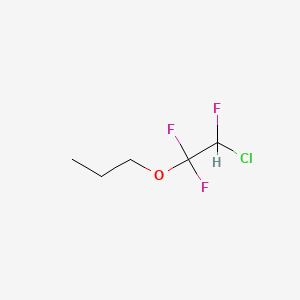
![Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B1430762.png)
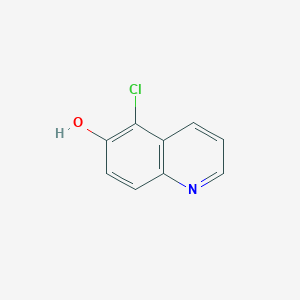
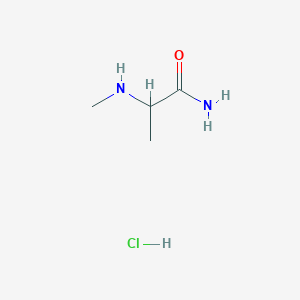
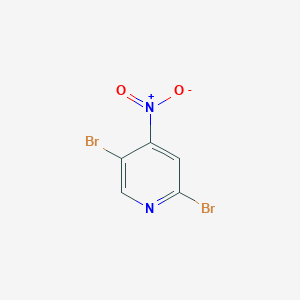

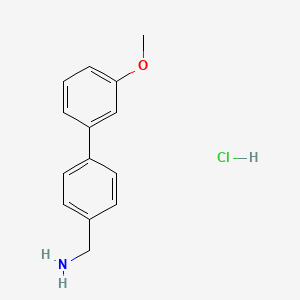
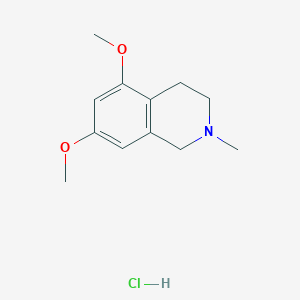

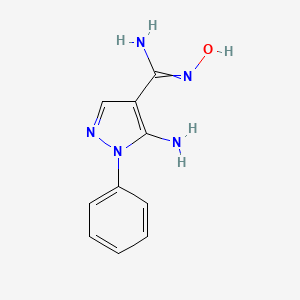
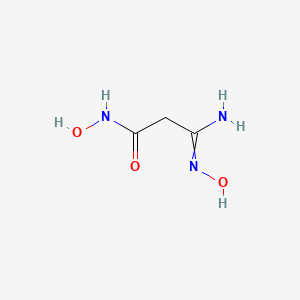
![{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}(2-iodophenyl)methanone](/img/structure/B1430782.png)
